![molecular formula C15H24N2O2S B5565243 (3S*,4R*)-N,N-dimethyl-1-(phenylsulfonyl)-4-propyl-3-pyrrolidinamine](/img/structure/B5565243.png)
(3S*,4R*)-N,N-dimethyl-1-(phenylsulfonyl)-4-propyl-3-pyrrolidinamine
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Description
(3S*,4R*)-N,N-dimethyl-1-(phenylsulfonyl)-4-propyl-3-pyrrolidinamine, also known as S33084, is a novel selective antagonist of the dopamine D3 receptor. It was first synthesized in 2006 by scientists at Sanofi-Aventis, a French pharmaceutical company. Since then, S33084 has been extensively studied for its potential therapeutic uses in various neurological and psychiatric disorders.
Scientific Research Applications
Antimicrobial Activity and Synthesis
A novel synthesis approach for compounds closely related to "(3S*,4R*)-N,N-dimethyl-1-(phenylsulfonyl)-4-propyl-3-pyrrolidinamine" demonstrates significant antimicrobial activity. The research by Zareef, Iqbal, and Arfan (2008) highlighted a cyclization method using polyphosphate ester (PPE) for synthesizing 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones. This method not only reduced reaction times but also increased yields. The synthesized compounds were evaluated for their antimicrobial properties, showing Minimum Inhibitory Concentration (MIC) values in the range of 0.09-1.0 mg, indicating promising antimicrobial activities (Zareef, Iqbal, & Arfan, 2008).
Material Science and Polymer Synthesis
In material science, Liu et al. (2013) described the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers were synthesized using a new diamine and demonstrated remarkable solubility in organic solvents, high thermal stability, and potential applications in electronic materials due to their low dielectric constants and high transparency (Liu et al., 2013).
Chemical Synthesis Enhancements
Another study by Wen-jun (2007) focused on improving the synthesis of (R)-3-(butyldimethylsilyloxy)butyl phenyl sulfide, a compound with structural similarities to the one , using 4-(dimethylamino)pyridine as a catalyst. This method achieved a high yield, indicating the potential for efficient synthesis routes for related compounds (Wen-jun, 2007).
Antimicrobial Evaluation of Novel Compounds
Research by Alsaedi, Farghaly, and Shaaban (2019) on the synthesis and antimicrobial evaluation of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups revealed that derivatives with one sulfone group showed more effective antimicrobial activity than those with two sulfone groups. This study suggests the potential for designing effective antimicrobial agents with optimized sulfone content (Alsaedi, Farghaly, & Shaaban, 2019).
properties
IUPAC Name |
(3S,4R)-1-(benzenesulfonyl)-N,N-dimethyl-4-propylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-4-8-13-11-17(12-15(13)16(2)3)20(18,19)14-9-6-5-7-10-14/h5-7,9-10,13,15H,4,8,11-12H2,1-3H3/t13-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGONXEBBPSXWCM-UKRRQHHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N(C)C)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1N(C)C)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-N,N-dimethyl-1-(phenylsulfonyl)-4-propyl-3-pyrrolidinamine |
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